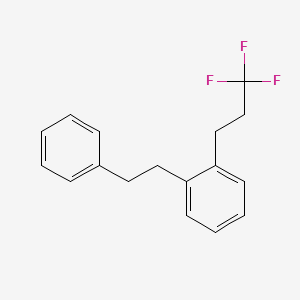
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene is a compound characterized by the presence of a phenylethyl group and a trifluoropropyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylationThe reaction conditions often require specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethyl group .
Análisis De Reacciones Químicas
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in designing drugs with improved efficacy and stability.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pathways involved often include binding to specific receptors or enzymes, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)benzene can be compared to other compounds with trifluoromethyl groups, such as:
1-(2-Phenylethyl)-2-(trifluoromethyl)benzene: Similar structure but lacks the propyl chain, resulting in different chemical properties.
1-(2-Phenylethyl)-2-(3,3,3-trifluoropropyl)phenol: Contains a hydroxyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the phenylethyl and trifluoropropyl groups, providing distinct chemical and physical properties .
Propiedades
Número CAS |
80611-73-0 |
|---|---|
Fórmula molecular |
C17H17F3 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C17H17F3/c18-17(19,20)13-12-16-9-5-4-8-15(16)11-10-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Clave InChI |
MNJDBFLEFFSBTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


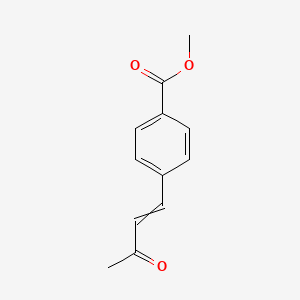
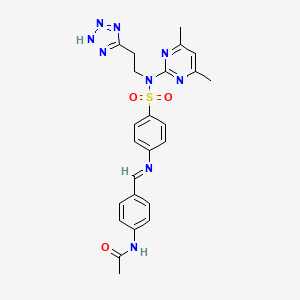
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
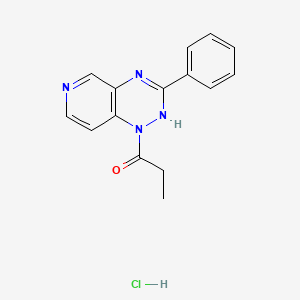
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
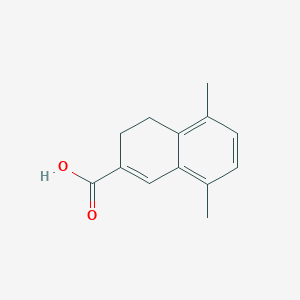
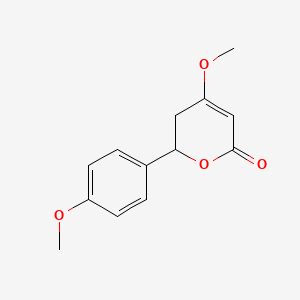
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)
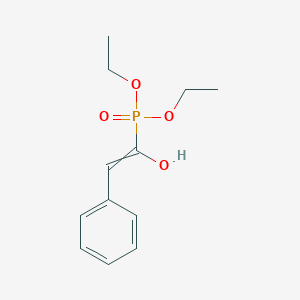
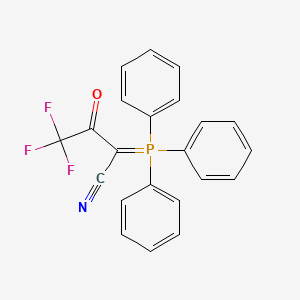
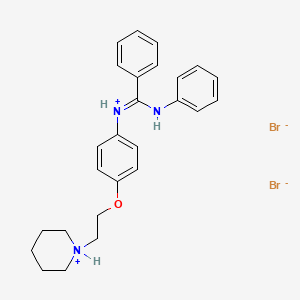
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
